

# Deucrictibant for Bradykinin-Mediated Angioedema: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Deucrictibant**

Cat. No.: **B10821495**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Deucrictibant** is a novel, orally bioavailable small-molecule antagonist of the bradykinin B2 receptor, currently in late-stage clinical development for the treatment of bradykinin-mediated angioedema, including hereditary angioedema (HAE).<sup>[1][2][3]</sup> Developed by Pharvaris, **deucrictibant** is being investigated in two formulations: an immediate-release capsule (PHVS416) for on-demand treatment of acute attacks and an extended-release tablet (PHVST719) for prophylactic use.<sup>[2][4]</sup> By selectively blocking the bradykinin B2 receptor, **deucrictibant** directly inhibits the downstream signaling that leads to increased vascular permeability, swelling, and pain characteristic of angioedema attacks.<sup>[5]</sup> Clinical trial data from the RAPIDe and CHAPTER studies have demonstrated promising efficacy and a favorable safety profile for both formulations.<sup>[6][7]</sup> This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the development of **deucrictibant**.

## Introduction to Bradykinin-Mediated Angioedema

Bradykinin-mediated angioedema encompasses a group of disorders characterized by recurrent, unpredictable episodes of localized, non-pitting swelling of the subcutaneous and submucosal tissues.<sup>[8]</sup> Hereditary angioedema (HAE) is a rare genetic form of this condition, most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).<sup>[4]</sup> <sup>[8]</sup> This leads to dysregulation of the kallikrein-kinin system and excessive production of

bradykinin.<sup>[4]</sup> Bradykinin, a potent vasodilator, binds to the bradykinin B2 receptor on endothelial cells, triggering a signaling cascade that results in increased vascular permeability and the subsequent leakage of fluid into the surrounding tissues, manifesting as angioedema attacks.<sup>[5]</sup>

## Mechanism of Action of Deucrictibant

**Deucrictibant** is a potent and selective competitive antagonist of the bradykinin B2 receptor.<sup>[5]</sup> <sup>[7]</sup> By binding to this receptor, it prevents the interaction of bradykinin, thereby inhibiting the downstream signaling pathways responsible for the clinical manifestations of angioedema.<sup>[4]</sup><sup>[5]</sup> Preclinical studies have shown that **deucrictibant** is approximately 20 times more potent than icatibant, another bradykinin B2 receptor antagonist administered via subcutaneous injection.<sup>[8]</sup>



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. quantitate.com [quantitate.com]
- 4. How to Develop a Statistical Analysis Plan (SAP) For Clinical Trials [kolabtree.com]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deucrictibant for Bradykinin-Mediated Angioedema: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10821495#deucrictibant-for-bradykinin-mediated-angioedema>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)